molecular formula C5H2F3N3O3S B1398151 Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid CAS No. 1158337-57-5

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Cat. No.: B1398151
CAS No.: 1158337-57-5
M. Wt: 241.15 g/mol
InChI Key: YDMQWBOUUHJSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and the aminoacetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the coupling of the thiadiazole derivative with aminoacetic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1,3,4-thiadiazole: A simpler compound lacking the aminoacetic acid moiety.

    Aminoacetic acid derivatives: Compounds with similar aminoacetic acid structures but different substituents on the thiadiazole ring.

Uniqueness

Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid is unique due to the combination of the trifluoromethyl group, thiadiazole ring, and aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3O3S/c6-5(7,8)3-10-11-4(15-3)9-1(12)2(13)14/h(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMQWBOUUHJSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
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Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
Reactant of Route 6
Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

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